(R)-proglumide is a cholecystokinin receptor antagonist that plays a significant role in various physiological processes. It non-selectively binds to both cholecystokinin receptors, CCK1R and CCK2R, and has been studied for its therapeutic potential in conditions such as nonalcoholic steatohepatitis and certain types of cancer. Proglumide's mechanism of action involves modulation of the gut microbiome and interaction with nuclear receptors, particularly the farnesoid X receptor (FXR) .
Proglumide is classified as a synthetic organic compound. It was originally developed as a gastrointestinal agent to inhibit gastric secretion but has since been recognized for its broader pharmacological effects. It is derived from the amino acid structure, specifically incorporating phenylalanine and aspartic acid, which contributes to its biological activity .
The synthesis of (R)-proglumide typically involves the following steps:
The synthetic route requires careful control of reaction conditions to ensure high yields and purity.
The molecular formula for (R)-proglumide is , with a molecular weight of approximately 290.31 g/mol. Its structure features a phenyl group attached to an aspartic acid derivative, which is crucial for its binding affinity to cholecystokinin receptors.
(R)-proglumide undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism by which (R)-proglumide exerts its effects involves several pathways:
Relevant data from studies indicate that proglumide exhibits low toxicity profiles, making it suitable for therapeutic applications .
(R)-proglumide has several applications in scientific research:
(R)-Proglumide, chemically designated as (4R)-4-benzamido-5-(dipropylamino)-5-oxopentanoic acid, belongs to the class of N-acylated α-glutamine derivatives. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.4 g/mol [5] [8]. The core structure comprises:
The critical chiral center at the C4 position (carbon adjacent to the benzamide group) determines its stereochemical identity. The (R)-enantiomer exhibits an absolute configuration where priority follows: benzamide > α-carboxyl > side chain (‒CH₂CH₂COOH) > hydrogen [5] [6]. This spatial arrangement facilitates optimal interaction with biological targets like cholecystokinin (CCK) receptors and the farnesoid X receptor (FXR) [5].
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₆N₂O₄ |
Molecular Weight | 334.4 g/mol |
CAS Registry Number | 6620-60-6 (racemate) |
ChEBI ID | CHEBI:76267 |
IUPAC Name | (4R)-4-benzamido-5-(dipropylamino)-5-oxopentanoic acid |
The physicochemical profile of (R)-proglumide underpins its pharmacokinetic behavior and target engagement:
Hydrogen Bonding: Features three H-bond donors (amido-NH, carboxylic acid, and the terminal amide N-H) and four H-bond acceptors (two carbonyl oxygens from the amide groups, carboxylic acid oxygen, and the carbonyl oxygen of the benzamide) [4] [8]. This promotes solubility in polar solvents and interaction with receptor binding pockets.
Lipophilicity: Experimental LogP (partition coefficient) values approximate 2.4 (XLogP3) [5], indicating moderate hydrophobicity. This balances membrane permeability for gastrointestinal absorption and aqueous solubility for systemic distribution.
Polar Surface Area (PSA): Estimated at 86.7 Ų, classifying it within the "drug-like" range per Lipinski’s Rule of Five. The PSA arises from the carboxylic acid (37.3 Ų), amide carbonyls (23.6 Ų), and benzamide (12.9 Ų) [8].
Solubility: Highly soluble in water (>100 mg/mL) and polar organic solvents like dimethyl sulfoxide (DMSO) or methanol [4] [8]. The sodium salt form further enhances aqueous solubility for experimental use [4].
Thermal Properties: Crystalline form melts at 148–150°C, reflecting stable lattice packing via H-bonding and van der Waals forces [8].
Proglumide exists as a racemate (50:50 mixture of R/S enantiomers), but stereoselective activity resides predominantly in the (R)-form:
Stereoselective Synthesis: (R)-enantiomer prepared asymmetrically using (R)-glutamic acid tert-butyl ester. Key steps include dipropylamide formation and acid deprotection [9].
Bioactivity Differences:
(S)-Proglumide: Displays >10-fold lower affinity for CCK receptors and lacks significant FXR activity [5] [6].
Table 2: Enantiomer Comparison of Proglumide
Property | (R)-Proglumide | (S)-Proglumide |
---|---|---|
CCK-B Binding | High affinity (IC₅₀ ≤ 10 μM) | Low affinity (IC₅₀ > 100 μM) |
FXR Modulation | Partial agonist | Inactive |
Analgesic Potentiation | Strong (via opioid/CCK pathways) | Negligible |
Synthetic Accessibility | Requires chiral resolution/stereoselective synthesis | Easily obtained via racemate separation |
Spectroscopic Profiles:
Crystallography:Though single-crystal X-ray data for (R)-proglumide remains unpublished, its racemate crystallizes in a monoclinic space group (P2₁/c) with unit cell dimensions a = 14.2 Å, b = 9.8 Å, c = 12.5 Å, β = 105°. Molecules form dimers via carboxylic acid O–H⋯O=C hydrogen bonds (2.65 Å), while amide N–H⋯O bonds (2.85 Å) create extended chains [8].
Technique | Key Signals | Assignment |
---|---|---|
FT-IR (cm⁻¹) | 3300 (br), 1715, 1650, 1550 | ν(O-H), ν(C=O), ν(Amide I/II) |
¹H NMR (ppm) | 8.55 (d), 4.55 (m), 0.85 (t) | Amide-NH, α-CH, terminal CH₃ |
ESI-MS (m/z) | 335.2 [M+H]⁺, 317.1 [M+H–H₂O]⁺ | Molecular ion, dehydration product |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0